molecular formula C3H10OS B156577 Trimethylsulfonium hydroxide CAS No. 17287-03-5

Trimethylsulfonium hydroxide

Cat. No.: B156577
CAS No.: 17287-03-5
M. Wt: 94.18 g/mol
InChI Key: MDTPTXSNPBAUHX-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Trimethylsulfonium hydroxide (TMSH) is a methylating reagent . Its primary targets are nucleophiles, such as carboxylic acids, alcohols, thiols, and N-heterocycles . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

TMSH interacts with its targets by transferring a methyl group to them, a process known as methylation . This methylation can convert fatty acids into the corresponding fatty acid methyl esters (FAMEs) in a single step . This process is crucial for turning polar organic molecules into detectable volatile derivatives .

Biochemical Pathways

The methylation process affects various biochemical pathways. For instance, TMSH can convert fatty acids, which may be bound in biomolecules such as phospholipids and/or glycerides, into FAMEs . This conversion can significantly impact the metabolism of fatty acids and related biochemical pathways.

Result of Action

The primary result of TMSH’s action is the conversion of target compounds into more easily detectable forms. For example, it can convert fatty acids into FAMEs, facilitating their analysis in GC-MS . This conversion can provide valuable information about the composition and metabolism of various biological samples.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium hydroxide can be synthesized by dissolving trimethylsulfonium iodide in a mixture of methanol and water, followed by treatment with silver oxide . The reaction proceeds as follows: [ (CH₃)₃S+I- + Ag₂O \rightarrow (CH₃)₃S(OH) + 2AgI ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process ensures high purity and concentration, typically around 0.25 M in methanol, suitable for gas chromatography applications .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium hydroxide primarily undergoes methylation reactions. It is used to methylate nucleophiles such as carboxylic acids, alcohols, thiols, and N-heterocycles . The compound can also participate in base-catalyzed transesterification reactions, converting fatty acids into fatty acid methyl esters .

Common Reagents and Conditions:

    Reagents: Silver oxide, methanol, water, trimethylsulfonium iodide.

    Conditions: Typically, reactions are carried out at room temperature with careful control of reagent concentrations to ensure complete conversion.

Major Products:

Comparison with Similar Compounds

Uniqueness: Trimethylsulfonium hydroxide is unique due to its high reactivity and stability in aqueous solutions, making it particularly suitable for gas chromatography applications. Its ability to efficiently methylate a wide range of nucleophiles sets it apart from other methylating agents .

Properties

IUPAC Name

trimethylsulfanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPTXSNPBAUHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676-84-6 (Parent)
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70938225
Record name Trimethylsulfanium hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17287-03-5
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsulfanium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17287-03-5
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Record name TRIMETHYLSULFONIUM HYDROXIDE
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Synthesis routes and methods

Procedure details

A process for the manufacture of the trimethylsulfonium salt of N-phosphonomethylglycine which comprises (i) reacting trimethylsulfonium iodide, hydrogen peroxide and carbon dioxide to form trimethylsulfonium hydroxide and free iodine (ii) reacting the resultant solution with gaseous carbon dioxide to form trimethylsulfonium carbonate or bicarbonate or a mixture thereof (iii) optionally obtaining the trimethylsulfonium bicarbonate or carbonate or the mixture thereof as a transportable solid or a concentrated aqueous solution, and (v) reacting N-phosphonomethylglycine with an aqueous solution of trimethylsulfonium bicarbonate or carbonate or the mixture thereof.
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Q & A

    A: Trimethylsulfonium hydroxide acts as a methylating agent, converting target molecules into their corresponding methyl esters. [, , ] This derivatization enhances their volatility and thermal stability, making them suitable for GC analysis. [, ]

    A: this compound effectively transesterifies fatty acids bound in complex lipids, such as phospholipids and glycerides, into fatty acid methyl esters (FAMEs). [, , , ] This process, often performed at room temperature, simplifies their analysis by GC. [, ]

  • A: Yes, TMSH is also effective in methylating acidic pesticides, carbamates, phenols, and organic acids, enabling their GC analysis. [, , , ]
  • A: While detailed spectroscopic data might not be extensively discussed in the provided literature, the formation and identification of this compound derivatives are commonly confirmed using GC-MS (gas chromatography-mass spectrometry). [, , ]

    A: this compound exhibits good thermal stability, enabling its use in high-temperature GC injections, where it decomposes into methanol and dimethyl sulfide. [, ]

  • A: While generally compatible with common GC systems, specific compatibility with various column types and detectors should be considered. The use of a packed liner in the GC injector is recommended to contain the reaction and prevent column contamination. []

    A: this compound acts as a catalyst and methyl donor in a base-catalyzed transesterification reaction. [, ] The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the target molecule, leading to the formation of the methyl ester.

    A: While this compound effectively methylates various functional groups, it exhibits varying degrees of selectivity. For instance, lipids containing amino, amide, or hydroxyl groups can undergo additional N- and O-methylation. [] Careful consideration of potential side reactions is crucial, especially when analyzing complex mixtures.

  • A: Yes, this compound is employed in thermochemolysis, a technique where methylation occurs concurrently with mild thermal fragmentation of biomaterials, enabling direct analysis of complex samples. [, , , ] This approach simplifies sample preparation and reduces the risk of analyte loss.
  • A: While the provided literature does not explicitly mention computational studies on this compound itself, its applications in analytical chemistry often involve comparing results to established databases and libraries for compound identification. []
  • A: The quaternary ammonium structure of this compound, with its positively charged sulfur atom, contributes to its reactivity as a methyl donor. [] Modifications to this structure could alter its reactivity and selectivity towards different functional groups.
  • A: this compound solutions are commercially available, typically in methanol. [] While information regarding specific formulation strategies is limited in the provided literature, proper storage and handling are crucial for maintaining reagent stability.
  • A: Initially, this compound found use in fatty acid analysis due to its efficient transesterification capabilities. [] Over time, its applications have expanded to cover a broader range of analytes, including acidic pesticides, carbamates, and phenols. [, , ] The development of thermochemolysis techniques further broadened its utility, allowing for in situ analysis of complex samples. [, ]

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